2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde
Description
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative featuring a morpholine ring at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. The morpholine substituent contributes electron-donating and polar characteristics due to its tertiary amine and ether functionalities, while the -CF₃ group is strongly electron-withdrawing, influencing the compound's electronic and steric properties. This combination makes it a versatile intermediate in medicinal chemistry, particularly in synthesizing heterocyclic compounds such as benzimidazoles and hydrazones, which are explored for enzyme inhibition and drug development .
Properties
IUPAC Name |
2-morpholin-4-yl-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-2-1-9(8-17)11(7-10)16-3-5-18-6-4-16/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYHXGWMOXZFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of o-Trifluoromethyl Dichlorotoluene Derivatives
- Starting materials include o-trifluoromethyl toluene dichloride , chlorofluoromethylbenzene, and difluoromethylbenzene derivatives.
- Hydrolysis is performed in the presence of C1-C4 linear saturated monobasic fatty acids (e.g., acetic acid) and their alkali metal salts (e.g., sodium hydroxide or sodium acetate).
- Typical reaction conditions involve temperatures of 150–190°C , pressures of 0.3–0.78 MPa , and reaction times of 3–4 hours.
- Catalysts such as tetrabutylammonium bromide are used to facilitate the reaction.
- Yields range from 87% to 90% with purity above 98% by gas chromatography.
| Parameter | Condition/Value |
|---|---|
| Starting material | o-Trifluoromethyl toluene dichloride (0.5 mol) |
| Catalyst | Tetrabutylammonium bromide (0.1 g) |
| Base | Sodium hydroxide (1.05 mol) or sodium acetate (1.05 mol) |
| Acid | Acetic acid (3.0–4.0 mol) |
| Temperature | 150–160°C |
| Pressure | 0.38–0.45 MPa |
| Reaction time | 3–4 hours |
| Yield | 87–90% |
| Purity (GC area) | 98.2–98.5% |
Selective Fluoridation Using Antimony Halide Catalysts
- Selective fluoridation of trichloromethyl toluene dichloride with hydrogen fluoride catalyzed by antimony halides (SbCl5, SbF3, SbCl3).
- Reaction temperature: 60–110°C.
- Molar ratio of HF to substrate: 2–6 times.
- This method yields high-purity 2-(trifluoromethyl)benzaldehyde suitable for further synthesis.
Introduction of the Morpholin-4-yl Group
The morpholine moiety is introduced via Mannich-type condensation reactions or nucleophilic substitution involving secondary amines.
Mannich Reaction Approach
- The Mannich reaction involves condensation of aromatic aldehydes with formaldehyde and morpholine in the presence of a solvent such as DMF (dimethylformamide).
- Typical conditions include stirring at low temperatures (0–5°C) followed by room temperature reaction for several hours.
- The reaction progress is monitored by TLC using hexane/ethyl acetate (7:3).
- The product, this compound, is isolated by recrystallization from ethanol or aqueous 2-propanol.
Representative Synthetic Procedure
| Step | Details |
|---|---|
| Starting material | 4-(3-(4-trifluoromethyl)phenyl)-3,4-dihydroimidazo derivative or directly 2-(trifluoromethyl)benzaldehyde |
| Reagents | Morpholine, formaldehyde (HCHO), DMF |
| Temperature | 0–5°C initially, then room temperature |
| Reaction time | 6 hours stirring in ice bath + overnight at room temperature |
| Purification | Recrystallization from ethanol or aqueous 2-propanol |
| Yield | Approximately 70% |
| Characterization | IR, 1H-NMR, 13C-NMR, Mass Spectrometry, Elemental Analysis |
Source: Research article on synthesis and characterization of morpholinomethyl trifluoromethyl derivatives
Summary Table of Preparation Methods
| Preparation Stage | Method/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| 2-(Trifluoromethyl)benzaldehyde | Hydrolysis of dichlorotoluene derivatives, 150–190°C, NaOH/Acetic acid, 3–4 h | 87–90 | 98.2–98.5 | Industrially scalable, low cost |
| 2-(Trifluoromethyl)benzaldehyde | Selective fluoridation with HF and Sb halides, 60–110°C | High | High | Requires HF handling, catalyst |
| Morpholinyl substitution | Mannich reaction with morpholine, formaldehyde, DMF, 0–5°C to RT, overnight | ~70 | High | Mild conditions, good selectivity |
Research Findings and Notes
- The hydrolysis method for 2-(trifluoromethyl)benzaldehyde is preferred industrially due to simplicity, high yield, and environmental friendliness.
- The Mannich reaction to introduce the morpholinyl group is efficient and yields pure products suitable for pharmaceutical intermediates.
- The use of phase transfer catalysts like tetrabutylammonium bromide enhances reaction rates and yields.
- Careful control of temperature and pressure during hydrolysis is critical to minimize side reactions and maximize purity.
- The synthetic route avoids harsh reagents and excessive waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzoic acid.
Reduction: 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds containing morpholine and trifluoromethyl moieties exhibit significant antimicrobial properties. For example, derivatives of 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde have been synthesized and evaluated for their efficacy against various pathogens. The presence of the morpholine ring enhances the compound's ability to interact with biological targets, making it a candidate for the development of new antimicrobial agents .
Drug Development
The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features allow it to participate in reactions leading to the formation of biologically active molecules. For instance, it can be transformed into various derivatives that are explored for their potential as anti-cancer and anti-inflammatory drugs . The trifluoromethyl group is particularly valuable in medicinal chemistry due to its influence on the pharmacokinetics and pharmacodynamics of drug candidates.
Agrochemical Applications
Herbicides and Insecticides
The structural characteristics of this compound make it suitable for use in agrochemicals. Compounds with similar structures are often employed as herbicides or insecticides due to their ability to disrupt biological processes in pests. The trifluoromethyl group can enhance the lipophilicity of these compounds, improving their absorption and effectiveness in agricultural applications .
Cosmetic Formulations
Skin Care Products
Recent studies have highlighted the potential use of this compound in cosmetic formulations. Its properties can be leveraged to develop products with enhanced moisturizing effects and improved stability. The compound can act as a stabilizer or active ingredient in creams and lotions, contributing to skin hydration and overall skin health .
Comprehensive Data Table
| Application Area | Functionality | Potential Benefits |
|---|---|---|
| Pharmaceutical | Antimicrobial agents | Effective against a range of pathogens |
| Drug intermediates | Facilitates synthesis of active pharmaceutical ingredients | |
| Agrochemical | Herbicides/Insecticides | Enhances pest control efficacy |
| Cosmetic | Active ingredient in skin care products | Improves moisturizing properties |
Case Studies
-
Antimicrobial Evaluation
A study conducted on a series of morpholine derivatives revealed that those containing the trifluoromethyl group exhibited superior antimicrobial activity compared to their non-fluorinated counterparts. This underscores the importance of fluorine substitution in enhancing biological activity . -
Cosmetic Formulation Development
In a formulation study, this compound was incorporated into a moisturizing cream. The formulation demonstrated improved stability and sensory properties, making it suitable for commercial cosmetic applications .
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzaldehyde
- Properties : The -CF₃ group enhances electrophilicity at the aldehyde, facilitating nucleophilic additions. It exhibits mixed inhibition of acetylcholinesterase (AChE) but lacks the morpholine’s solubility-enhancing effects .
- Applications : Used in hydrazone-based inhibitors; however, absence of morpholine limits its pharmacokinetic optimization .
3-Bromo-4-(morpholin-4-yl)benzaldehyde
- Structure : Morpholine at 4-position, bromine at 3-position.
- Properties : Bromine increases reactivity in cross-coupling reactions (e.g., Suzuki). Morpholine improves solubility but reduces electrophilicity compared to the target compound. Molecular weight: 253.02 g/mol (vs. 259.21 g/mol for the target compound) .
- Applications : Intermediate for halogenated derivatives; less studied in biological contexts.
2-Hydroxy-4-(trifluoromethyl)benzaldehyde
3-[2-(4-Morpholinyl)ethyl]benzaldehyde
- Structure : Morpholine attached via an ethyl chain at 3-position.
- Properties : Ethyl spacer increases conformational flexibility but may reduce binding affinity in enzyme interactions. Purity: ≥95% (similar to the target compound) .
Key Research Findings
- Enzyme Inhibition : Morpholine-containing derivatives (e.g., benzimidazoles) show improved pharmacokinetics compared to hydroxyl- or halogen-substituted analogs, likely due to enhanced solubility and blood-brain barrier penetration .
- Conformational Effects : Dihedral angles between the benzaldehyde ring and substituents (e.g., morpholine) influence molecular interactions. For example, a 75.45° angle between benzimidazole and morpholine rings in related compounds optimizes binding pocket accommodation .
- Toxicity : Morpholine derivatives generally exhibit lower acute toxicity compared to brominated analogs, which require stringent safety protocols .
Biological Activity
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine derivatives. This process can be optimized to enhance yield and purity, which are critical for subsequent biological evaluations.
Antimicrobial Activity
Research indicates that compounds with morpholine and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of morpholine have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane penetration, contributing to increased antibacterial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Morpholine derivative | 4 | Escherichia coli |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that morpholine-containing compounds can exhibit antiproliferative effects against cancer cell lines. For example, a study evaluating chalcone derivatives containing morpholine showed significant antiproliferative activity against C6 glioma and HeLa cells. The tested compounds were found to be more effective than cisplatin, a standard chemotherapy drug.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7 | C6 (rat glioma) | 12 |
| Compound 10 | HeLa (cervical cancer) | 15 |
These results underscore the potential of morpholine derivatives as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of this compound is influenced by its molecular structure. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better interaction with biological membranes, while the morpholine ring contributes to its pharmacological profile.
Key Findings:
- Lipophilicity : Increased lipophilicity correlates with enhanced antibacterial activity.
- Morpholine Ring : The presence of the morpholine moiety is crucial for anticancer activity.
- Fluorine Substitution : The trifluoromethyl group plays a significant role in modulating the compound's reactivity and biological interactions.
Case Studies
Several studies have highlighted the effectiveness of compounds similar to this compound:
- Antibacterial Study : A series of morpholine derivatives were synthesized and tested against Mycobacterium smegmatis, revealing promising antibacterial activity with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
- Anticancer Evaluation : Chalcone derivatives containing the morpholine structure showed significant antiproliferative effects in vitro, outperforming established chemotherapeutics like cisplatin .
- Combinatorial Studies : Research combining various substituents on the morpholine ring has led to the identification of compounds with enhanced selectivity and potency against specific bacterial strains and cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde, and what analytical techniques are critical for confirming its structure?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling morpholine derivatives with trifluoromethyl-substituted benzaldehyde precursors. For example:
- Step 1: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl group to the benzaldehyde core.
- Step 2: Functionalize the morpholine group via nucleophilic substitution or reductive amination .
- Purification: Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) .
Critical Analytical Techniques:
- NMR Spectroscopy: To confirm substituent positions (e.g., ¹H/¹³C NMR for morpholine protons and aldehyde signals).
- X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding networks (e.g., dihedral angles between benzaldehyde and morpholine groups) .
- HPLC-MS: Validates purity and molecular weight .
Q. How does the presence of the trifluoromethyl and morpholine groups influence the electronic and steric properties of the benzaldehyde core?
Methodological Answer:
- Trifluoromethyl (CF₃): Acts as a strong electron-withdrawing group, polarizing the benzaldehyde ring and enhancing electrophilicity at the aldehyde position. This facilitates nucleophilic additions (e.g., Wittig reactions) .
- Morpholine: Provides electron-donating effects via its oxygen atom, creating a push-pull electronic environment. Steric hindrance from the morpholine ring can influence regioselectivity in reactions .
- Combined Effects: The juxtaposition of these groups can stabilize transition states in asymmetric syntheses, as seen in catalytic systems for alcohol production .
Advanced Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can SHELX software be optimized for such structures?
Methodological Answer:
- Challenges:
- SHELX Optimization:
Q. How can researchers resolve discrepancies in spectroscopic data versus crystallographic data when analyzing molecular conformation?
Methodological Answer:
- Case Example: If NMR suggests free rotation of the morpholine group but X-ray shows a fixed dihedral angle (e.g., 75.45° ):
- Variable-Temperature NMR: Probe energy barriers to rotation; coalescence temperatures indicate restricted motion.
- DFT Calculations: Compare computed (gas-phase) and experimental (solid-state) conformers to identify packing effects .
- Complementary Techniques: Use IR spectroscopy to detect hydrogen bonding (e.g., C=O stretching shifts) that stabilizes specific conformations .
Q. What strategies are effective in designing catalytic systems for the asymmetric synthesis of alcohols using this benzaldehyde derivative?
Methodological Answer:
- Chiral Catalysts: Employ BINOL-derived phosphoric acids or Jacobsen thioureas to induce enantioselectivity in nucleophilic additions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) enhance aldehyde reactivity while stabilizing transition states via dipole interactions.
- Kinetic Studies: Monitor reaction progress via in situ HPLC to optimize catalyst loading and temperature. For example, 4-(Trifluoromethyl)benzaldehyde derivatives show accelerated reaction rates in asymmetric Wittig reactions due to CF₃’s electron-withdrawing effects .
Q. How do hydrogen-bonding interactions in the crystal lattice affect the compound’s stability and reactivity?
Methodological Answer:
- Stabilization: In the solid state, adjacent molecules form 2D networks via C–H···F (2.3–2.5 Å) and C–H···O (2.4–2.6 Å) interactions, reducing hygroscopicity and enhancing thermal stability .
- Reactivity Implications: Lattice constraints can lock the aldehyde group in a planar conformation, increasing its susceptibility to nucleophilic attack compared to solution-phase reactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
